Product packaging for [(3,4-Dimethoxyphenyl)methyl]thiourea(Cat. No.:CAS No. 14596-51-1)

[(3,4-Dimethoxyphenyl)methyl]thiourea

Cat. No.: B2523300
CAS No.: 14596-51-1
M. Wt: 226.29
InChI Key: OIZOYTUXTCEXRV-UHFFFAOYSA-N
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Description

[(3,4-Dimethoxyphenyl)methyl]thiourea (CAS Number: 14596-51-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This compound features a thiourea scaffold integrated with a 3,4-dimethoxyphenyl (veratryl) group, a structural motif known to influence biological activity . The thiourea moiety (-NH-CS-NH-) is a versatile pharmacophore that acts as a hydrogen bond donor and acceptor, enabling stable interactions with biological macromolecules such as enzymes and receptors . This capability is fundamental to the diverse pharmacological activities exhibited by thiourea derivatives, which have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . The specific research value of this compound lies in its potential as a key intermediate or lead compound for developing novel therapeutic agents. Research into this compound and its analogues primarily focuses on their synthesis and subsequent evaluation against various bacterial and fungal strains, as well as cancer cell lines . The presence of the veratryl group is of particular interest, as it is found in various natural products and has been associated with enhanced biological effects in related compounds . Studies on structurally similar diarylthiourea and thiosemicarbazone derivatives have demonstrated significant cytotoxic effects, underscoring the therapeutic potential of this chemical class . This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2S B2523300 [(3,4-Dimethoxyphenyl)methyl]thiourea CAS No. 14596-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethoxyphenyl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-13-8-4-3-7(5-9(8)14-2)6-12-10(11)15/h3-5H,6H2,1-2H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZOYTUXTCEXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thiourea Derivatives

General Synthetic Strategies for Thiourea (B124793) Compounds

The preparation of thiourea derivatives can be accomplished through several well-established synthetic routes. One of the most common methods involves the reaction of amines with isothiocyanates. mdpi.com This approach is valued for its simplicity, high yields, and the structural diversity it allows in the resulting thiourea compounds. mdpi.com

Alternative strategies include:

From Carbon Disulfide : A straightforward condensation reaction between amines and carbon disulfide, often in an aqueous medium, provides an efficient route to both symmetrical and unsymmetrical substituted thioureas. organic-chemistry.orgnih.gov This reaction proceeds via the formation of a dithiocarbamate (B8719985) salt, which can be desulfurized in situ to yield the isothiocyanate, which then reacts with another amine molecule. nih.gov

From Isocyanides : A completely atom-economic reaction involves combining isocyanides with aliphatic amines in the presence of elemental sulfur. This method proceeds efficiently at or near ambient temperatures and produces thioureas in excellent yields. organic-chemistry.org

From Acyl Chlorides and Thiocyanate (B1210189) Salts : Acyl isothiocyanates can be generated in situ by reacting an acid chloride with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate. nih.govmdpi.com The resulting isothiocyanate intermediate readily reacts with an amine to form the N-acyl thiourea derivative. nih.govmdpi.com

Thionation of Ureas : Reagents like Lawesson's reagent can be used to convert ureas into their corresponding thiourea counterparts through a sulfuration reaction. bibliotekanauki.pl

Mechanochemical Synthesis : Ball milling techniques offer a solvent-free or liquid-assisted grinding (LAG) approach to synthesizing thioureas, often resulting in excellent yields and representing a greener chemistry alternative. nih.gov

Specific Synthetic Approaches to [(3,4-Dimethoxyphenyl)methyl]thiourea and Related Analogues

The synthesis of this compound specifically involves the incorporation of the (3,4-dimethoxyphenyl)methyl group, also known as a veratryl group, into the thiourea scaffold.

The most direct and conventional pathway to synthesize this compound is the reaction between (3,4-dimethoxyphenyl)methanamine (veratrylamine) and a suitable thiocyanating agent. A primary method involves reacting the amine with an isothiocyanate. mdpi.com

A common and highly effective approach is the in situ generation of an isothiocyanate. For instance, an acyl chloride, such as 3,4,5-trimethoxybenzoyl chloride, can be reacted with ammonium thiocyanate in a solvent like dry acetonitrile. mdpi.comresearchgate.net The resulting 3,4,5-trimethoxybenzoyl isothiocyanate can then be treated with an amine to afford the desired thiourea derivative in high yield. mdpi.comresearchgate.net Applying this logic to the target compound, a suitable benzoyl chloride would be reacted with a thiocyanate salt, followed by the addition of (3,4-dimethoxyphenyl)methanamine.

Another viable pathway is the condensation of (3,4-dimethoxyphenyl)methanamine with carbon disulfide. This would typically involve the formation of a dithiocarbamate intermediate, which then reacts further to yield the target thiourea. nih.gov

The general scheme for the reaction of an amine with an isothiocyanate is presented below: R-NCS + R'-NH₂ → R-NH-C(=S)-NH-R'

For the synthesis of this compound, this would involve reacting an appropriate isothiocyanate with (3,4-dimethoxyphenyl)methanamine or reacting (3,4-dimethoxyphenyl)methyl isothiocyanate with ammonia.

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, enantiospecific synthesis or the resolution of enantiomers is not applicable to this specific compound.

However, the synthesis of chiral thiourea derivatives is a field of significant interest, as these compounds are widely used as organocatalysts in asymmetric synthesis. nih.gov The preparation of enantiomerically pure thioureas typically involves using chiral starting materials, such as enantiopure amines derived from natural sources like amino acids or Cinchona alkaloids. nih.gov For example, enantiomerically pure amino alkyl azides have been used with dithiocarbamoic acids (formed from carbon disulfide and an amine) to produce chiral thioureido peptidomimetics in good yields. nih.gov While not directly relevant to the synthesis of the achiral target compound, these methodologies are crucial for producing its chiral analogues.

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of thiourea derivatives while minimizing reaction times and environmental impact. Key parameters that are often adjusted include temperature, reaction time, solvent, and the use of catalysts.

Effect of Reaction Conditions :

Temperature and Time : In the synthesis of thiourea from urea (B33335) and Lawesson's reagent, the optimal conditions were found to be a reaction temperature of 75°C for 3.5 hours. bibliotekanauki.pl Lowering the temperature can lead to significantly lower yields and longer reaction times. researchgate.net

Reactant Ratio : The mass ratio of starting materials can significantly impact the yield. For the Lawesson's reagent method, a urea-to-reagent mass ratio of 2:1 was determined to be most beneficial. bibliotekanauki.pl Similarly, adjusting the equivalents of sulfur in isocyanide-based syntheses can affect the final yield. researchgate.net

Solvents : The choice of solvent plays a crucial role. While many reactions are performed in organic solvents like acetone (B3395972) or dichloromethane, sustainable "on-water" methods have been developed that offer facile product isolation and avoid the use of toxic volatile organic compounds (VOCs). mdpi.comorganic-chemistry.org In some cases, solvent-free conditions, particularly with microwave assistance or mechanochemical synthesis, provide excellent results. nih.govnih.gov

Catalysts : The use of catalysts can dramatically improve reaction efficiency. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to significantly increase the yield of N-acyl thioureas by facilitating the reaction between the acid chloride and thiocyanate salt. nih.gov For mechanochemical approaches, copper(I) chloride (CuCl) has been used as a catalyst to improve yields. nih.gov

Microwave-Assisted Synthesis : Compared to conventional heating, microwave-assisted synthesis often leads to higher yields in significantly shorter reaction times. researchgate.netresearchgate.net This green chemistry approach is effective for various thiourea synthesis protocols. researchgate.net

The following table summarizes the impact of various reaction parameters on the synthesis of thiourea derivatives based on findings from related studies.

ParameterConditionObservationReference
MethodConventional HeatingStandard method, can have longer reaction times. bibliotekanauki.pl
MethodMicrowave IrradiationHigher yields and significantly shorter reaction times. researchgate.netresearchgate.net
MethodMechanochemical (Ball Milling)Solvent-free, high yields. nih.gov
Temperature60 °C vs 80 °CLower temperature led to a lower yield (81%) and longer reaction time. researchgate.net
SolventAqueous Medium ("On-water")Facile, sustainable, and chemoselective synthesis with simple product isolation. organic-chemistry.org
SolventSolvent-FreeEffective in mechanochemical and microwave-assisted syntheses. nih.govnih.gov
CatalystPhase-Transfer Catalyst (TBAB)Improved yield from 41% (uncatalyzed) to 76% in an N-acyl thiourea synthesis. nih.gov
CatalystCopper(I) Chloride (CuCl)Used in mechanochemical synthesis to achieve yields >90%. nih.gov

Molecular Structure and Tautomerism of Thiourea Derivatives

Characterization of Tautomeric Forms in Thiourea (B124793) Compounds

The existence and equilibrium of thione and iminothiol tautomers in thiourea derivatives are investigated through various analytical and computational methods. Spectroscopic techniques are particularly valuable for identifying the dominant form in different conditions.

Spectroscopic and Analytical Methods:

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) Spectroscopy: These methods are widely used to study tautomerism. For instance, in studies of certain thiourea lipids, ¹³C-NMR and UV spectroscopy have demonstrated a tautomeric equilibrium between the thiourea and iminothiol forms, particularly when subjected to low pH conditions. nih.govresearchgate.net In polar solvents, however, this equilibrium may not be observable by NMR. nih.govresearchgate.net IR, UV, and NMR data for thiourea derivatives in sulfuric acid have indicated the presence of not only N-protonated species but also S-protonated species, which relates to the iminothiol form. tsijournals.com

Mass Spectrometry: This technique has proven useful for studying the thioamide-thioimidol (thione-iminothiol) equilibrium. tsijournals.com The fragmentation patterns can provide evidence for the presence of different tautomeric forms in the gas phase. tsijournals.com

Computational Studies: Theoretical calculations, such as those using Hartree-Fock methods, are employed to model the tautomeric forms of thiourea derivatives. These studies can predict the relative stability of the tautomers in the gas phase and in various solvents. winona.edu However, results can be inconsistent, and some computational models may not accurately predict the preference for a specific tautomer based on solvent polarity. winona.edu

The characterization of these forms is crucial, as the specific tautomer present can dictate the molecule's chemical and biological behavior.

MethodApplication in Tautomerism StudiesKey Findings
NMR Spectroscopy Used to identify the tautomeric form in solution. ¹³C-NMR is particularly useful for observing the thiourea group.Can confirm the presence of a thiourea/iminothiol equilibrium, which may be influenced by solvent and pH. nih.govresearchgate.net
UV Spectroscopy Detects the presence of tautomers in different states, such as in liposomal forms.Has shown the presence of tautomers in liposomal formulations of thiourea lipids. nih.govresearchgate.net
Mass Spectrometry Studies the tautomeric equilibrium in the gas phase.Fragmentation patterns can indicate the relative occurrence of the thioimidol form. tsijournals.com
Computational Modeling Predicts the stability and energy differences between tautomers in various environments (gas phase, different solvents).Can provide theoretical support for experimental findings, though accuracy may vary depending on the basis set and solvent model used. tsijournals.comwinona.edu

Influence of Tautomerism on Molecular Reactivity and Biological Interactions

The tautomeric equilibrium between the thione and iminothiol forms significantly impacts the chemical reactivity and biological activity of thiourea derivatives. The ability to switch between these forms allows the molecule to interact differently with its environment.

Influence on Molecular Reactivity: The presence of multiple tautomers can lead to different reaction pathways. numberanalytics.com Thiourea can act as a bifunctional catalyst, a property attributed to its tautomerism. researchgate.net The iminothiol form possesses both a hydrogen-donating -SH group and a hydrogen-abstracting =NH group. This dual capability is important in organic synthesis, where thiourea derivatives are used as catalysts. researchgate.net For example, in certain reactions, the protonated iminothiol form has been shown to be a more kinetically reactive reductant. researchgate.net The hydrogen-bonding capabilities of the two symmetrical -NH groups in the thione form are also central to their function in catalysis and molecular recognition. researchgate.netnih.gov

Influence on Biological Interactions: Tautomerism is a key determinant of how thiourea derivatives interact with biological molecules. The pharmacological activity of these compounds is often due to specific interactions with proteins or enzymes. researchgate.net

DNA Interaction: For specific thiourea lipids, the tautomeric form plays a direct role in their ability to interact with DNA. The iminothiol form can be cationic (protonated), and these charged species are believed to be responsible for DNA compaction through electrostatic interactions. nih.govresearchgate.net This interaction is crucial for their function as vectors in gene therapy research. nih.gov

Enzyme and Receptor Binding: The thiourea moiety is a strong hydrogen bond donor. This property is essential for binding to anions and biological targets. researchgate.net The ability to exist in different tautomeric forms can influence the geometry and hydrogen-bonding patterns, thereby affecting how the molecule fits into an enzyme's active site or a receptor's binding pocket.

PropertyInfluence of Thione TautomerInfluence of Iminothiol Tautomer
Molecular Reactivity Acts as a hydrogen-bond donor, activating electrophiles. nih.govCan act as a bifunctional catalyst by donating and accepting protons. researchgate.net The protonated form can be a more potent reductant. researchgate.net
Biological Interactions Strong hydrogen-bonding capacity is crucial for anion and receptor binding. researchgate.netThe cationic (protonated) form can engage in crucial electrostatic interactions, such as DNA compaction. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations Pre Clinical Focus

Enzyme Inhibition Studies of Thiourea (B124793) Derivatives

Thiourea derivatives have been extensively studied as inhibitors of several enzymes, demonstrating a range of potencies and mechanisms of action. The sulfur and nitrogen atoms of the thiourea moiety are crucial for coordinating with metal ions in the active sites of metalloenzymes and for forming hydrogen bonds with amino acid residues.

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbamate, is a significant target for inhibitors due to its role in pathologies associated with certain bacteria and plants. Thiourea and its derivatives are well-established urease inhibitors. The inhibitory mechanism of thiourea derivatives often involves the interaction of the sulfur atom with the nickel ions in the active site of the urease enzyme, disrupting its catalytic activity. Kinetic studies have shown that thiourea derivatives can act as competitive, non-competitive, or mixed-type inhibitors of urease nih.govacs.org.

Molecular docking studies have further elucidated the binding modes of these inhibitors. The thiourea scaffold can fit into the active site of the enzyme, with the sulfur atom coordinating with one or both nickel ions. Additionally, the amino groups can form hydrogen bonds with surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex. The nature of the substituents on the thiourea core significantly influences the inhibitory potency. For instance, electron-withdrawing or -donating groups on the aryl rings of N,N'-diarylthioureas can modulate the electronic properties of the thiourea moiety and affect its binding affinity to the urease active site.

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives

Glutaminyl cyclase (QC) is a zinc-dependent metalloenzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins. This post-translational modification is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. Thiourea derivatives have emerged as potent inhibitors of human glutaminyl cyclase (hQC). A notable example is 1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea, a compound structurally related to [(3,4-Dimethoxyphenyl)methyl]thiourea, which has been identified as a potent hQC inhibitor nih.gov.

The proposed mechanism of inhibition involves the chelation of the catalytic zinc ion in the active site of QC by the thiourea moiety and a zinc-binding group, such as an imidazole ring, present in the inhibitor's structure nih.gov. The thiourea scaffold acts as a linker, positioning the zinc-binding group for optimal interaction with the zinc ion. Structure-activity relationship (SAR) studies have indicated that the nature of the substituents on the thiourea core is critical for inhibitory activity nih.gov. The potency of these inhibitors is often greater than their corresponding urea analogs nih.gov.

Table 2: Glutaminyl Cyclase Inhibitory Activity of a Thiourea Derivative

Thiourea derivatives have demonstrated inhibitory activity against a variety of other enzymes. These include tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.govmdpi.commdpi.com. The broad-spectrum enzyme inhibitory activity of thiourea derivatives highlights their potential as scaffolds for the development of drugs targeting multiple diseases. For instance, their ability to inhibit cholinesterases suggests a potential application in the management of Alzheimer's disease nih.gov. The inhibition of tyrosinase, a key enzyme in melanin synthesis, points to their potential use in treating hyperpigmentation disorders mdpi.com.

Anti-Cancer Research and Mechanistic Elucidation

Thiourea derivatives have shown significant promise as anti-cancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.

Thiourea derivatives exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some derivatives have been shown to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) nih.govnih.gov. By blocking these receptors, they can interfere with downstream signaling cascades that promote tumor growth and angiogenesis.

Other identified mechanisms include the inhibition of the K-Ras protein and the Wnt/β-catenin signaling pathway nih.gov. Furthermore, some thiourea derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. For example, a diarylthiourea derivative was shown to cause S-phase cell cycle arrest and activate caspase-3, leading to apoptosis in breast cancer cells nih.gov. The ability of the thiourea moiety to interact with various biological molecules through hydrogen bonding and other non-covalent interactions contributes to their multi-targeted anti-cancer activity biointerfaceresearch.com.

Table 3: Cytotoxic Activity of Selected Thiourea Derivatives Against Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. Thiourea derivatives have shown potential in overcoming this challenge. Their multi-targeted action may contribute to their effectiveness against resistant cancer cells biointerfaceresearch.com. By inhibiting multiple pathways essential for cancer cell survival, they may be less susceptible to resistance mechanisms that target a single pathway.

Furthermore, some thiourea derivatives have been investigated for their ability to act as chemosensitizers. For instance, one study showed that a thiourea derivative could sensitize colon cancer cells to the cytotoxic effects of cisplatin eurekaselect.com. This suggests that combining thiourea derivatives with existing chemotherapy drugs could be a viable strategy to enhance their efficacy and overcome resistance. The development of novel thiourea-based compounds continues to be an active area of research, with a focus on designing molecules with improved potency, selectivity, and the ability to circumvent drug resistance mechanisms.

Target Identification and Molecular Pathway Modulation (e.g., VEGFR-2 Inhibition)

No studies were identified that specifically investigated the interaction of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or any other specific molecular targets. The scientific literature discusses various other thiourea derivatives as potential VEGFR-2 inhibitors, but data for this compound is absent.

Anti-Oxidant Activity Research

There is no published research detailing the anti-oxidant or free-radical scavenging properties of this compound. Although thiourea compounds, in general, are known to possess anti-oxidant potential, specific assays, such as DPPH or ABTS, have not been reported for this compound.

Anti-Inflammatory Activity Research

No specific in vivo or in vitro studies on the anti-inflammatory activity of this compound were found. Research into the anti-inflammatory properties of other compounds containing a 3,4-dimethoxyphenyl group exists, but these are structurally distinct from the specified thiourea derivative.

Anti-Alzheimer Activity Research

The potential efficacy of this compound in the context of Alzheimer's disease has not been explored in the available scientific literature. There are no reports on its ability to inhibit acetylcholinesterase, butyrylcholinesterase, or β-amyloid aggregation.

Anti-Tuberculosis Activity Research

While thiourea derivatives have been a historical area of interest in the search for anti-tuberculosis agents, no studies have specifically evaluated this compound against Mycobacterium tuberculosis.

Anti-Malarial Activity Research

There is no available data on the in vitro or in vivo anti-malarial activity of this compound against Plasmodium species.

Anti-Bacterial Activity Research

Specific data on the anti-bacterial spectrum of this compound is not available. While many thiourea derivatives have been synthesized and tested against various bacterial strains, the results are highly structure-dependent, and no specific minimum inhibitory concentration (MIC) values have been published for this compound.

Anti-Viral Activity Research

While specific pre-clinical research focusing solely on the anti-viral activities of this compound is not extensively documented in publicly available literature, the broader class of thiourea derivatives, particularly those containing a dimethoxyphenyl moiety, has been the subject of significant investigation for their potential as antiviral agents. These studies have unveiled promising activity against a range of viruses, with detailed mechanistic insights into their modes of action.

Research into structurally similar compounds reveals that the inclusion of the dimethoxyphenyl group can be a key determinant for antiviral efficacy. These derivatives have been primarily investigated for their inhibitory effects against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

One notable study identified a new class of thiourea inhibitors, including N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamide and its 2-fluoro-benzamide derivative, which demonstrated inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov To a lesser extent, these compounds also showed activity against HSV-2, human cytomegalovirus (HCMV), and varicella-zoster virus. nih.gov The mechanism of these compounds is believed to involve the impairment of both the cleavage of concatameric viral DNA into progeny genomes and the subsequent packaging of the DNA into capsids. nih.gov This suggests a defect in the encapsidation process, and resistance to these compounds has been mapped to the viral UL6 gene, which is known to be involved in DNA packaging. nih.gov

In the realm of HIV research, a rationally designed non-nucleoside reverse transcriptase inhibitor (NNRTI), N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236), has shown potent broad-spectrum anti-HIV activity. This compound demonstrated high-binding affinity for HIV-1 reverse transcriptase and robust activity against both wild-type HIV-1 and primary clinical isolates carrying multiple resistance mutations. nih.gov

Furthermore, structure-activity relationship (SAR) studies on 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea have highlighted its potential as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov Modifications of this compound have led to the identification of derivatives with significant inhibitory effects on viral infectivity. nih.gov

The anti-viral research on these related dimethoxyphenyl-containing thiourea derivatives underscores the potential of this chemical class as a source for the development of novel antiviral therapeutics. The detailed findings from these pre-clinical investigations are summarized in the tables below.

Table 1: Anti-Viral Activity of Dimethoxyphenyl-Containing Thiourea Derivatives against Herpesviruses

Compound NameTarget Virus(es)Key FindingsMechanism of Action
N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamideHSV-1, HSV-2, HCMV, Varicella-zoster virusInhibited HSV-1 replication. Lesser inhibition of HSV-2, HCMV, and VZV.Impairs cleavage of concatameric viral DNA and packaging into capsids. Resistance mapped to the UL6 gene. nih.gov
2-fluoro-benzamide derivative of N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamideHSV-1, HSV-2, HCMV, Varicella-zoster virusInhibited HSV-1 replication. Lesser inhibition of HSV-2, HCMV, and VZV.Impairs cleavage of concatameric viral DNA and packaging into capsids. Resistance mapped to the UL6 gene. nih.gov

Table 2: Anti-Viral Activity of Dimethoxyphenyl-Containing Thiourea Derivatives against HIV

Compound NameTarget VirusPotency (IC50)Mechanism of Action
N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236)HIV-1 (wild-type and drug-resistant strains)<0.001 µM (wild-type); 0.009-0.04 µM (clinical isolates) nih.govNon-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI). nih.gov
Propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoateHIV-1~1.1 µM nih.govReverse Transcriptase Inhibitor. nih.gov

Structure Activity Relationship Sar Studies of 3,4 Dimethoxyphenyl Methyl Thiourea Analogues

Substituent Effects on Biological Activity Profiles

The biological activity of thiourea (B124793) derivatives is profoundly influenced by the nature and position of substituents on the aromatic or heterocyclic rings attached to the core structure. These substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Aromatic Substitutions: Replacing a simple N-H with an N-aryl group can enhance activity by introducing hydrophobic interactions with the target protein. For instance, in a series of N-benzoyl-N'-phenylthiourea derivatives tested for anticancer activity, the presence of the phenyl ring was a key determinant of cytotoxicity. ubaya.ac.id

Heterocyclic Substitutions: Incorporating heterocyclic moieties such as thiadiazole, benzothiazole, or pyridine (B92270) often leads to an enhancement in biological potency and selectivity. nih.govnih.gov These rings can introduce additional hydrogen bond acceptors/donors and engage in specific interactions with receptor sites. For example, a series of novel thiourea derivatives carrying a 5-cyclohexylamino-1,3,4-thiadiazole moiety showed significant anticonvulsant activity. nih.gov The specific compound 1-(3H-benzimidazol-5-yl)-3-[(3,4-dimethoxyphenyl)methyl]thiourea was identified as a potent inhibitor of glutaminyl cyclase, an enzyme implicated in Alzheimer's disease, with an IC₅₀ value of 0.8 nM, highlighting the favorable contribution of the benzimidazole (B57391) ring system. vulcanchem.com

The following table summarizes the effect of different aromatic and heterocyclic substitutions on the anticonvulsant activity of thiourea analogues.

Compound IDR Group on Thiourea PharmacophoreActivity (PTZ model)ED₅₀ (mg/kg)
10 2-MethylphenylActive68.42
11 4-ChlorophenylActive43.75
13 AllylActive18.75
14 4-MethylphenylActive25.00
Data derived from studies on N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas. nih.gov

The electronic properties of substituents on the aromatic rings are critical drivers of activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the acidity of the N-H protons of the thiourea moiety, which are crucial for hydrogen bonding with biological targets like enzyme active sites.

Electron-Withdrawing Groups (EWGs): Groups such as halogens (-F, -Cl), trifluoromethyl (-CF₃), and nitro (-NO₂) tend to increase the biological activity of thiourea derivatives. nih.gov EWGs increase the acidity of the thiourea N-H protons, making them better hydrogen bond donors. This enhanced binding affinity often translates to higher potency. researchgate.net For example, studies on N-benzoyl-N'-phenylthiourea derivatives showed that introducing chloro substituents on the benzoyl ring increased cytotoxic activity against MCF-7 breast cancer cells. The N-(2,4-dichloro)benzoyl-N'-phenylthiourea analogue was found to be the most potent in the series. ubaya.ac.id Similarly, a trifluoromethyl substituent in the para position on a phenyl ring led to potent antimicrobial activity in another series of N-acyl thiourea derivatives. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) generally have a variable effect. While the core [(3,4-Dimethoxyphenyl)methyl]thiourea contains two electron-donating methoxy groups which may influence solubility and binding, further additions of EDGs on other parts of the molecule can sometimes decrease activity. vulcanchem.com However, in some contexts, EDGs can enhance activity through favorable steric or hydrophobic interactions. For instance, in a study of N-benzylpivalamides, electron-releasing groups on the benzyl (B1604629) ring increased the rate of N-nitrosation. nih.gov

The table below illustrates the impact of EWGs on the cytotoxic activity of N-benzoyl-N'-phenylthiourea analogues against the MCF-7 cell line.

CompoundSubstituent (R) on Benzoyl RingIC₅₀ (mM)
BFTU -H0.81
2-Cl BFTU 2-Cl0.44
3-Cl BFTU 3-Cl0.43
4-Cl BFTU 4-Cl0.38
2,4-2Cl BFTU 2,4-di-Cl0.31
Data derived from QSAR studies of N-benzoyl-N'-phenylthiourea derivatives. ubaya.ac.id

Positional Isomerism and Activity Modulation

The position of substituents on an aromatic ring (ortho, meta, or para) can drastically alter the biological activity of a molecule. This is due to changes in how the molecule fits into its binding site and how the substituent's electronic effects are transmitted through the ring.

Contributions of Linker Regions to Molecular Recognition and Activity

The Thiourea Moiety: The -NH-C(=S)-NH- group is a key structural element. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S) allows it to form strong and specific interactions with amino acid residues in protein active sites. researchgate.net The sulfur atom also contributes to the molecule's binding properties. The rigidity and geometry of the thiourea linker are critical for correctly orienting the substituted aromatic or heterocyclic rings for optimal interaction with their target.

Alkyl Linkers: The length and flexibility of alkyl chains that connect different parts of the molecule can significantly impact binding affinity. In the case of this compound, the methylene (B1212753) (-CH₂-) group acts as a short, flexible linker between the dimethoxyphenyl ring and the thiourea nitrogen. In a comprehensive SAR study of N-benzylthiourea analogues as vanilloid receptor antagonists, researchers systematically varied the distances between key pharmacophores by inserting or deleting carbon atoms in the linker regions. nih.gov The results indicated that the original linker length was optimal for receptor binding and that even small changes could lead to a significant reduction in affinity, demonstrating the importance of the linker in maintaining the ideal spatial arrangement of the pharmacophoric elements. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of Thiourea Compounds

Molecular Docking Simulations for Ligand-Target Binding Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org This method is crucial in drug design for understanding how a ligand, such as a thiourea (B124793) derivative, might interact with a biological target, typically a protein or enzyme. fip.orgfip.org

In the context of thiourea compounds, molecular docking simulations have been extensively used to elucidate their binding modes with various enzymes and receptors. nih.gov For instance, studies on thiourea derivatives as potential antibacterial agents have used docking to identify key interactions with bacterial enzymes like DNA gyrase. nih.gov These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The thiourea moiety itself is a potent hydrogen-bond donor, often forming crucial interactions with amino acid residues in the active site of a target protein. biointerfaceresearch.comnih.gov

For a compound like [(3,4-Dimethoxyphenyl)methyl]thiourea, docking studies would involve placing the molecule into the active site of a selected target protein. The 3,4-dimethoxyphenyl group can contribute to binding through hydrophobic and van der Waals interactions, while the thiourea group can form specific hydrogen bonds. ontosight.ai The results of such simulations are often expressed as a docking score, which estimates the binding affinity. fip.org

Table 1: Example of Molecular Docking Results for Thiourea Derivatives

Compound Type Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Benzoylthiourea Derivative PBP2a (MRSA) < -5.75 Not specified
Benzoylthiourea Derivative FabH (M. tuberculosis) < -4.79 Not specified
Naproxen-Thiourea Hybrid EGFR Not specified Not specified

This table is illustrative and compiles data from studies on various thiourea derivatives to demonstrate the output of docking simulations. fip.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of molecules over time. nih.gov For thiourea derivatives complexed with a biological target, MD simulations can validate the stability of the binding mode predicted by molecular docking. nih.gov

An MD simulation of a this compound-protein complex would involve calculating the forces between atoms and their subsequent motion over a period of nanoseconds. nih.govnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein backbone suggests a stable binding complex. nih.gov RMSF analysis can highlight flexible regions of the protein and the ligand. nih.gov These simulations can also provide insights into the role of water molecules in the binding site and help calculate more accurate binding free energies. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comnih.gov QSAR studies are fundamental in drug discovery for predicting the activity of newly designed molecules and optimizing lead compounds. sciencepublishinggroup.comfarmaciajournal.com

For thiourea derivatives, QSAR models have been developed to predict their anticancer, anti-HCV, and antibacterial activities. farmaciajournal.comsciencepublishinggroup.comnih.gov These models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Lipophilicity (logP): Relates to the compound's ability to cross biological membranes. farmaciajournal.comsciencepublishinggroup.com

Electronic properties: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. atlantis-press.com

Steric properties: Descriptors related to the size and shape of the molecule. nih.gov

Topological descriptors: Numerical values derived from the graph representation of the molecule.

A statistical method, such as multiple linear regression (MLR), is then used to build an equation that correlates these descriptors with the observed biological activity. scichemj.org A robust QSAR model can then be used to predict the activity of unsynthesized thiourea derivatives, guiding further research. nih.govnih.gov For example, a QSAR study might reveal that increasing the lipophilicity and the presence of electron-withdrawing groups on the phenyl ring of a thiourea derivative enhances its anticancer activity. atlantis-press.comnih.gov

Prediction of Binding Affinities and Intermolecular Interactions

Predicting the binding affinity between a ligand and its target is a primary goal of computational drug design. uah.esnih.gov Molecular docking provides an initial estimate, often in the form of a scoring function, but more rigorous methods are available. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can provide more accurate calculations of binding free energy from MD simulation trajectories.

The analysis of intermolecular interactions is crucial for understanding why a ligand binds to a specific target. For this compound, computational tools can visualize and quantify the key interactions:

Hydrogen Bonds: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom can act as an acceptor. biointerfaceresearch.comnih.gov

Hydrophobic Interactions: The dimethoxyphenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket. biointerfaceresearch.com

π-π Stacking: The aromatic ring can interact with other aromatic residues like phenylalanine, tyrosine, or tryptophan.

These interactions collectively determine the binding affinity and selectivity of the compound for its target. biointerfaceresearch.com Computational analyses provide detailed 2D and 3D representations of these interactions, guiding chemists in modifying the structure to improve binding. nih.gov

Theoretical Studies on Tautomeric Preferences and Energetics

Thiourea and its derivatives can exist in different tautomeric forms, primarily the thione form (C=S) and the thiol form (C-SH), also known as the isothiourea form. wikipedia.org The relative stability of these tautomers can significantly influence the compound's chemical reactivity and its ability to interact with biological targets. researchgate.net

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to study the tautomeric preferences of thiourea compounds. nih.gov These theoretical studies can calculate the relative energies of the different tautomers and the energy barriers for their interconversion. nih.gov For most simple thioureas in aqueous solution, the thione tautomer is energetically more favorable. wikipedia.org However, substitution patterns and the surrounding environment (solvent or protein binding site) can influence this equilibrium. nih.govresearchgate.net Understanding the tautomeric state of this compound is essential for accurately modeling its interactions and predicting its biological activity. Furthermore, conformational analysis using computational methods can identify the most stable spatial arrangements (conformers) of the molecule, which is critical for understanding its interaction with a receptor. nih.govresearchgate.net

Coordination Chemistry and Metal Complexes of Thiourea Derivatives

Synthesis and Spectroscopic Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes with [(3,4-Dimethoxyphenyl)methyl]thiourea have been reported in the scientific literature. Generally, the synthesis of metal-thiourea complexes involves the reaction of a metal salt with the thiourea (B124793) ligand in a suitable solvent. nih.govresearchgate.net

Characterization of such complexes would typically involve a suite of spectroscopic techniques. Infrared (IR) spectroscopy is a key tool to determine the coordination mode of the thiourea ligand. A shift in the ν(C=S) stretching frequency in the IR spectrum of the complex compared to the free ligand can indicate coordination through the sulfur atom. mdpi.com Similarly, changes in the ν(N-H) stretching frequencies could suggest the involvement of the nitrogen atoms in coordination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the ligand's structure upon complexation. mdpi.com

Ligand Binding Modes and Elucidation of Coordination Geometries

Without experimental data, the binding modes and coordination geometries of this compound metal complexes cannot be definitively described. Based on the behavior of other N-substituted thiourea derivatives, it can be postulated that this compound could act as a monodentate ligand, coordinating to a metal ion primarily through its sulfur atom. mdpi.com Bidentate chelation, involving one of the nitrogen atoms and the sulfur atom, is another possibility that could lead to the formation of stable chelate rings. The actual coordination mode would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The elucidation of the precise coordination geometry, such as tetrahedral, square planar, or octahedral, would require techniques like single-crystal X-ray diffraction. To date, no crystal structures for metal complexes of this compound have been reported.

Biological Evaluation of Metal-Thiourea Complexes (e.g., Enzyme Inhibition)

The biological activities of thiourea derivatives and their metal complexes are a subject of considerable research interest. rsc.org Many thiourea complexes have been evaluated for their potential as therapeutic agents, including as enzyme inhibitors. However, there is a lack of studies specifically investigating the enzyme inhibition properties of metal complexes of this compound. While the parent compound and related derivatives have shown potential antimicrobial and anticancer activities, the effect of metal coordination on these properties for this specific ligand has not been explored.

Exploration of Catalytic Applications for Metal-Thiourea Complexes

Metal complexes of thiourea derivatives have found applications as catalysts in various organic reactions. The catalytic activity is often attributed to the ability of the metal center to activate substrates, with the thiourea ligand playing a crucial role in stabilizing the complex and influencing its reactivity. There are currently no published reports on the catalytic applications of metal complexes specifically derived from this compound.

Emerging Research Directions and Future Perspectives for 3,4 Dimethoxyphenyl Methyl Thiourea Research

Development of Novel Thiourea (B124793) Analogues with Enhanced Biological Specificity

The core structure of [(3,4-Dimethoxyphenyl)methyl]thiourea serves as a versatile scaffold for the synthesis of novel analogues with potentially enhanced biological specificity. touro.edu The primary aim of such synthetic endeavors is to fine-tune the molecule's properties to selectively interact with specific biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Researchers are exploring various synthetic strategies to create a diverse library of this compound derivatives. These strategies often involve the reaction of isothiocyanates with various amines, allowing for the introduction of a wide array of functional groups. mdpi.com Modifications can be systematically made to different parts of the molecule, including the dimethoxyphenyl ring, the methyl linker, and the thiourea group itself. For instance, introducing different substituents on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

A key aspect of developing these novel analogues is the subsequent evaluation of their biological activity. Structure-activity relationship (SAR) studies are crucial in identifying which molecular modifications lead to improved potency and selectivity. nih.gov For example, a study on a series of thiourea derivatives revealed that the length and position of an alkyl linker significantly influenced their anti-HCV activity. nih.gov Such insights are invaluable for the rational design of future generations of this compound analogues. The overarching goal is to develop compounds that exhibit highly specific interactions with their intended biological targets, a critical step in the development of safer and more effective therapeutic agents. mdpi.com

Integration with Advanced Drug Delivery Systems

Liposomes , which are vesicles composed of phospholipid bilayers, represent a well-established platform for drug delivery. nih.gov Encapsulating this compound within liposomes could improve its solubility and protect it from premature degradation in the body. Furthermore, the surface of liposomes can be modified with targeting ligands to facilitate selective delivery to diseased tissues. nih.gov

Polymeric micelles are another promising nanocarrier system. mdpi.com These are self-assembling structures formed from amphiphilic block copolymers in aqueous solution, featuring a hydrophobic core that can encapsulate poorly soluble drugs like many thiourea derivatives. nih.gov The hydrophilic shell of the micelle provides a stealth-like characteristic, enabling it to evade the immune system and prolong its circulation time in the bloodstream. nih.gov The release of the encapsulated drug can be controlled, and the micelle surface can be functionalized for targeted delivery. mdpi.com

Nanoparticles , with their small size and large surface area-to-volume ratio, offer unique advantages for drug delivery. jyi.org They can be engineered from a variety of materials, both organic and inorganic, to carry this compound. jyi.org The incorporation of thiourea derivatives into nanoparticles has been shown to potentiate their therapeutic effect, likely by improving selective delivery to target cells. researchgate.net Nanoparticle-based delivery can enhance drug bioavailability, reduce the required dose, and minimize side effects. nih.govacs.org

Interactive Data Table: Advanced Drug Delivery Systems for Thiourea Derivatives

Delivery System Description Potential Advantages for this compound
Liposomes Phospholipid-based vesicles Improved solubility, protection from degradation, potential for targeted delivery. nih.gov
Polymeric Micelles Self-assembled block copolymer nanostructures Enhanced solubility of hydrophobic analogues, prolonged circulation, controlled release, targeted delivery. nih.govmdpi.com

| Nanoparticles | Sub-100 nm particles from various materials | Increased bioavailability, targeted delivery, reduced dosage and side effects. jyi.orgresearchgate.net |

Potential Applications in Materials Science

Beyond its biological potential, the structural characteristics of this compound make it an interesting candidate for applications in materials science, particularly in the fields of crystal engineering and metal chelation.

Crystal Engineering

The thiourea moiety is a well-known building block in crystal engineering due to its ability to form robust and predictable hydrogen bonding networks. rsc.orgacs.org The N-H and C=S groups of the thiourea unit can act as hydrogen bond donors and acceptors, respectively, directing the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgresearchgate.net The dimethoxyphenyl group in this compound can also participate in weaker intermolecular interactions, such as π-π stacking, further influencing the crystal packing.

By understanding and controlling these intermolecular interactions, it is possible to design and synthesize crystalline materials with desired properties. For instance, the specific arrangement of molecules in a crystal can affect its physical properties, such as solubility, melting point, and mechanical strength. The study of the crystal structure of thiourea derivatives provides valuable insights into the patterns of hydrogen bonding and how these can be utilized to construct novel solid-state materials. acs.orgnih.gov

Metal Chelation for Industrial Processes

The sulfur and nitrogen atoms in the thiourea group are excellent donor atoms for coordinating with metal ions. ksu.edu.trmdpi.com This property makes thiourea derivatives, including this compound, potential chelating agents for various industrial applications.

In industrial processes, there is often a need to selectively remove or recover metal ions from solutions. Thiourea-based ligands have shown promise in this area due to their ability to form stable complexes with a range of transition metals. ksu.edu.tracs.org For example, thiourea-functionalized resins have been developed for the selective removal of heavy metal ions from acidic leachates. mdpi.com The this compound molecule could be immobilized onto a solid support to create a sorbent material for the selective extraction of specific metal ions in processes such as hydrometallurgy or wastewater treatment. Theoretical studies on the interaction between substituted thioureas and metal cations like Cd²⁺, Hg²⁺, and Pb²⁺ help in understanding the nature of the metal-ligand bonding and can guide the design of more efficient and selective chelating agents. acs.org

Future Directions in Mechanistic Elucidation and Target Validation

A critical aspect of realizing the full potential of this compound and its analogues is a deeper understanding of their mechanism of action and the validation of their biological targets.

Future research will likely focus on identifying the specific molecular targets with which this compound interacts to exert its biological effects. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, as well as computational approaches like molecular docking. For instance, studies on antiviral thiourea derivatives have aimed to elucidate their mechanism by investigating their effects on viral components, such as the capsid protein. mdpi.comnih.gov

Once a potential target is identified, target validation studies are necessary to confirm that the interaction with this target is responsible for the observed biological activity. This may involve techniques like gene silencing or the use of knockout models. A thorough understanding of the mechanism of action is essential for the rational design of more potent and selective analogues and for predicting potential side effects. biorxiv.org For example, some thiourea derivatives have been found to inhibit specific enzymes, and understanding these interactions at a molecular level is key to their further development. researchgate.net The elucidation of the precise molecular pathways affected by this compound will be a major focus of future research, paving the way for its potential translation into therapeutic applications.

Q & A

Q. What are the established synthetic routes for [(3,4-Dimethoxyphenyl)methyl]thiourea, and how is its purity validated?

The compound is synthesized via nucleophilic substitution between 3,4-dimethoxybenzylamine and thiourea derivatives (e.g., isothiocyanates) in solvents like dichloromethane or ethanol under reflux. Purification involves recrystallization or column chromatography. Characterization employs 1H/13C NMR to confirm the thiourea moiety (-NH-C(=S)-NH-) and methoxy groups, while mass spectrometry validates molecular weight. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What spectroscopic techniques are critical for structural elucidation of this thiourea derivative?

  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 6.7–7.2 ppm) and methoxy groups (δ ~3.8 ppm). Thiourea NH protons appear as broad peaks (δ 8.5–9.5 ppm) .
  • FT-IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the thiourea group .
  • X-ray crystallography (if crystalline) provides bond lengths and angles, revealing planar thiourea geometry and aryl stacking interactions .

Q. What are the common chemical reactions involving this compound?

  • Oxidation : Forms sulfinic/sulfonic acids using H₂O₂ or KMnO₄ under acidic conditions .
  • Complexation : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen donors, altering biological activity .
  • Nucleophilic substitution : Methoxy groups can undergo demethylation or alkylation under basic/acidic conditions .

Advanced Research Questions

Q. How do substituents on the aryl ring influence biological activity, and what contradictions exist in reported data?

  • Methoxy groups enhance lipophilicity, improving membrane permeability but may reduce solubility. For example, 3,4-dimethoxy analogs show stronger antifungal activity than mono-methoxy derivatives .
  • Contradictions : Some studies report potent antibacterial activity (MIC: 2–8 µg/mL) against S. aureus, while others show inactivity due to strain-specific resistance mechanisms. Methodological variations (e.g., broth microdilution vs. agar diffusion) may explain discrepancies .

Q. What computational strategies are used to predict binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina) identifies potential interactions with fungal CYP51 (lanosterol demethylase) or bacterial DNA gyrase. The thiourea sulfur forms hydrogen bonds with catalytic residues (e.g., Asp-94 in E. coli gyrase) .
  • DFT calculations optimize geometry and predict electrostatic potential maps, highlighting nucleophilic regions for electrophilic attack .

Q. How can researchers resolve inconsistencies in cytotoxicity data across cancer cell lines?

  • Dose-response profiling : Use IC₅₀ values (e.g., 18 µM in MCF-7 vs. 45 µM in HeLa) to assess selective toxicity .
  • Mechanistic studies : Compare apoptosis induction (via caspase-3 activation) vs. necrosis (LDH release) to clarify cell death pathways .
  • Metabolomics : Identify differential expression of redox enzymes (e.g., GST, SOD) affecting compound metabolism .

Q. What experimental designs are recommended for studying enzyme inhibition kinetics?

  • Steady-state kinetics : Measure Vₘₐₓ and Kₘ in the presence of varying inhibitor concentrations. For example, Lineweaver-Burk plots reveal competitive/non-competitive inhibition of acetylcholinesterase .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Methodological Guidelines

  • Handling Stability Issues : Store at −20°C under inert gas to prevent oxidation of the thiourea group. Monitor degradation via TLC (Rf shift) .
  • SAR Optimization : Replace methoxy groups with halogens (e.g., Cl) or trifluoromethyl to balance lipophilicity and electronic effects .
  • In Vivo Testing : Use zebrafish models for preliminary toxicity screening (LC₅₀ > 100 mg/L) before rodent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.